molecular formula C7H7BrOS B1274105 1-Bromo-4-(methylsulfinyl)benzene CAS No. 934-71-4

1-Bromo-4-(methylsulfinyl)benzene

Cat. No. B1274105
CAS RN: 934-71-4
M. Wt: 219.1 g/mol
InChI Key: MPOPDYTWAYBUOD-UHFFFAOYSA-N
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Description

1-Bromo-4-(methylsulfinyl)benzene is a compound that is not directly described in the provided papers. However, the papers do discuss various brominated benzene derivatives and their synthesis, molecular structures, and physical and chemical properties. These compounds are often used as precursors or intermediates in the synthesis of more complex molecules, including polymers and biologically active compounds .

Synthesis Analysis

The synthesis of brominated benzene derivatives is well-documented. For instance, 1-bromo-4-(3,7-dimethyloctyl)benzene is synthesized and characterized using NMR, IR spectroscopy, and elemental analysis, with the synthetic procedures being detailed in the study . Another paper reports the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, indicating the presence of rotational isomers and their interconversion upon heating . The total synthesis of a complex natural product starting from a brominated benzene derivative is also described, showcasing the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of brominated benzene derivatives are often characterized using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide has been investigated, revealing the geometrical parameters of the organic cation with high accuracy . The structure of 2-(4-bromophenyl)-5,6-methylenedioxy-3-phenylsulfinyl-1-benzofuran benzene solvate is stabilized by various intermolecular interactions, including hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives is highlighted in several studies. For instance, the conversion of an aryl bromide to the corresponding aryllithium is reported, which is a key step in many synthetic routes . The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 to afford arylphenols is another example of the chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of rotational isomers, coalescence of NMR peaks, and the influence of temperature on these properties are discussed . The crystal structures often exhibit various intermolecular interactions, such as hydrogen bonds, halogen bonds, and π interactions, which can affect the stability and reactivity of the compounds . The X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes provide insights into the interactions that govern the packing of these molecules in the solid state .

Scientific Research Applications

Application in Solar Energy

  • Specific Scientific Field: Solar Energy
  • Summary of the Application: 1-Bromo-4-(methylsulfinyl)benzene (BBMS) is used in the production of Sn−Pb alloyed perovskite solar cells . It helps reduce the energy disorder of a Sn−Pb alloyed perovskite film via hydrogen bonding and coordination bonding interactions .
  • Methods of Application or Experimental Procedures: The BBMS is applied to the Sn−Pb alloyed perovskite film. The combination of BBMS and SnF2 greatly reduces the Urbach energy of perovskite films and largely restrains the oxidation of Sn2+ .
  • Results or Outcomes: The resultant BBMS-treated device showed a high efficiency of over 22% as well as outstanding long-term stability . The BBMS-treated devices demonstrated outstanding stability, retaining 98% of its original efficiency after heating at 60°C for 2660 hours under N2 .

Application in Pharmacokinetics

  • Specific Scientific Field: Pharmacokinetics
  • Summary of the Application: While the specific application is not detailed, 1-Bromo-4-(methylsulfinyl)benzene may be used in pharmacokinetic studies . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body.

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: 1-Bromo-4-(methylsulfinyl)benzene can be used to synthesize various organic compounds . Some of these include biaryl methyl sulfones, 5-[[-4-(methylsulfonyl)phenyl]thio]thiophene-2-sulfonamide, 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole (Hmsppz), and DuP 697 .

Application in Environmental Studies

  • Specific Scientific Field: Environmental Studies
  • Summary of the Application: 1-Bromo-4-(methylsulfinyl)benzene may be used in environmental studies . The specific application is not detailed, but it could be related to the study of its environmental fate and transport, or its effects on environmental health.

Application in R&D

  • Specific Scientific Field: Research and Development
  • Summary of the Application: 1-Bromo-4-(methylsulfinyl)benzene is identified for R&D use only . It might be used in the development of new materials, processes, or technologies.

Safety And Hazards

1-Bromo-4-(methylsulfinyl)benzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

1-bromo-4-methylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOPDYTWAYBUOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90918463
Record name 1-Bromo-4-(methanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(methylsulfinyl)benzene

CAS RN

934-71-4
Record name 4-Bromophenyl methyl sulfoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-(methylsulfinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-4-(methanesulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90918463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-4-(methylsulphinyl)benzene
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Synthesis routes and methods

Procedure details

4.06 g (20 mmol) of 4-bromothioanisole and 75 ml of dichloromethane were introduced into a round-bottomed flask and 6.3 g (20 mmol) of meta-chloroperbenzoic acid were added. Stirring was carried out at room temperature for four hours and the reaction mixture was poured into water. The organic phase was separated by settling, dried over magnesium sulfate and evaporated. The residue obtained was purified by chromatography on a silica column eluted with a mixture of dichloromethane and heptane (70/30). After evaporating the solvents, 1.22 g (28%) of the expected sulfoxide, with a melting point of 80°-81° C., was recovered.
Quantity
4.06 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
H Jiang, M Zhu, Z Zhou - General Chemistry - genchemistry.org
Abstract: In the photovoltaic field, perovskite solar cells (PSCs) are gaining momentum due to the implementation of interface and additive engineering as viable approaches to advance …
Number of citations: 0 www.genchemistry.org
Z Kong, C Pan, M Li, L Wen, W Guo - Green Chemistry, 2021 - pubs.rsc.org
A scalable reduction of sulfoxides to sulfides in a sustainable way remains an unmet challenge. This report discloses an electrochemical reduction of sulfoxides on a large scale (>10 g) …
Number of citations: 22 pubs.rsc.org
H Marom, S Antonov, Y Popowski… - The Journal of Organic …, 2011 - ACS Publications
The catalytic reduction of nitrate by molybdo-enzymes plays a central role in the global biological cycle of nitrogen. However, the use of nitrates as oxidants in synthetic organic …
Number of citations: 46 pubs.acs.org
CA Dannenberg, L Fritze, F Krauskopf, C Bolm - scholar.archive.org
Unless otherwise stated, the starting materials were commercially available and used as received. 1H, 13C and 19F NMR spectra were recorded either on Varian V-NMRS 600, Varian V…
Number of citations: 0 scholar.archive.org
AK Cooper, PM Burton, DJ Nelson - Synthesis, 2020 - thieme-connect.com
A detailed comparison of the effect of coordinating functional groups on the performance of Suzuki–Miyaura reactions catalysed by nickel and palladium is reported, using competition …
Number of citations: 23 www.thieme-connect.com
N Nishimura, MH Norman, L Liu, KC Yang… - Journal of Medicinal …, 2014 - ACS Publications
We have recently reported a novel approach to increase cytosolic glucokinase (GK) levels through the binding of a small molecule to its endogenous inhibitor, glucokinase regulatory …
Number of citations: 62 pubs.acs.org
W Dai, G Li, L Wang, B Chen, S Shang, Y Lv, S Gao - RSC advances, 2014 - pubs.rsc.org
A facile and environmentally friendly method is presented for the asymmetric oxidation of sulfides with H2O2, utilizing a pre-formed manganese complex. Just in the presence of a low …
Number of citations: 32 pubs.rsc.org
N Amri, T Wirth - The Journal of Organic Chemistry, 2021 - ACS Publications
An efficient electrochemical flow process for the selective oxidation of sulfides to sulfoxides and sulfones and of sulfoxides to N-cyanosulfoximines has been developed. In total, 69 …
Number of citations: 20 pubs.acs.org
X Li, C Chang, X Wang, Y Bai, H Liu - Electrophoresis, 2014 - Wiley Online Library
Chiral separation is of great importance for drug development, pharmacology, and biology. Chiral metal‐organic frameworks (MOFs) is a new class of porous solid materials with high …
SC Davidson, G dos Passos Gomes, LR Kuhn… - Tetrahedron, 2021 - Elsevier
Abstract Treatment of a sulfide with a catalytic amount of a 1,3-diketone in the presence of silica sulfuric acid as a co-catalyst and hydrogen peroxide (50% aq) as the stoichiometric …
Number of citations: 5 www.sciencedirect.com

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